molecular formula C14H10F2N2O B7464830 2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole

2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole

Cat. No. B7464830
M. Wt: 260.24 g/mol
InChI Key: LCPLIHSINQBOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFBIM and is a benzimidazole derivative. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases. In

Mechanism of Action

The mechanism of action of DFBIM is not fully understood, but it is believed to involve the inhibition of various signaling pathways. DFBIM has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, DFBIM has been shown to disrupt microtubule formation, which is important for cell division.
Biochemical and Physiological Effects
DFBIM has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to have anti-metastatic properties. In addition, DFBIM has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of immune cell activation.

Advantages and Limitations for Lab Experiments

One advantage of using DFBIM in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using DFBIM in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on DFBIM. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Studies have shown that DFBIM can enhance the efficacy of other anticancer drugs, suggesting that it may be useful in combination therapy. Another potential future direction is the development of DFBIM derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of DFBIM and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of DFBIM involves the reaction of 4-(difluoromethoxy)aniline with o-phenylenediamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 70-80%, and the purity can be confirmed using NMR spectroscopy.

Scientific Research Applications

DFBIM has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DFBIM has also been studied for its anti-inflammatory and antimicrobial properties. It has been shown to inhibit the production of inflammatory cytokines and to have activity against various bacteria and fungi.

properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O/c15-14(16)19-10-7-5-9(6-8-10)13-17-11-3-1-2-4-12(11)18-13/h1-8,14H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPLIHSINQBOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.